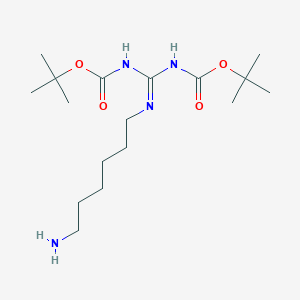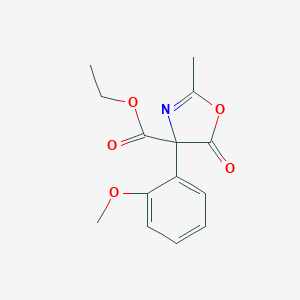
1-Hydroxy-5-azabenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-azabenzotriazole (HOAt) is a heterocyclic organic compound that belongs to the class of azoles. It is widely used as a coupling reagent in peptide synthesis and other organic reactions. HOAt is a white crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and acetonitrile.
Wirkmechanismus
1-Hydroxy-5-azabenzotriazole acts as a nucleophilic catalyst in peptide synthesis. It reacts with the carboxylic acid to form an active ester intermediate, which then reacts with the amino group of the amino acid to form a peptide bond. 1-Hydroxy-5-azabenzotriazole also improves the solubility of the intermediate and stabilizes it, which reduces the formation of side products.
Biochemische Und Physiologische Effekte
1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. It is not toxic and does not have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hydroxy-5-azabenzotriazole has several advantages in lab experiments. It improves the coupling efficiency and reduces the formation of side products in peptide synthesis. It is also easy to handle and has a long shelf life. However, 1-Hydroxy-5-azabenzotriazole has some limitations. It is expensive compared to other coupling reagents such as HBTU and HATU. It is also not suitable for the synthesis of peptides containing acid-labile protecting groups.
Zukünftige Richtungen
1-Hydroxy-5-azabenzotriazole has several potential future directions. One of them is the development of new coupling reagents that are more efficient and cost-effective than 1-Hydroxy-5-azabenzotriazole. Another direction is the synthesis of peptides with novel structures and functions using 1-Hydroxy-5-azabenzotriazole and other coupling reagents. The use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs is also an area of future research. Finally, the development of new methods for the synthesis of 1-Hydroxy-5-azabenzotriazole and its derivatives is also an area of interest.
Conclusion
1-Hydroxy-5-azabenzotriazole is a versatile coupling reagent that has found widespread use in peptide synthesis and other organic reactions. It has several advantages such as improved coupling efficiency and reduced formation of side products. However, it also has some limitations such as high cost and unsuitability for acid-labile protecting groups. 1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. Future research directions include the development of new coupling reagents, synthesis of novel peptides, and the use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-azabenzotriazole is widely used in peptide synthesis, especially in the coupling of amino acids with carboxylic acids. It is also used in the synthesis of other organic compounds such as esters, amides, and lactams. 1-Hydroxy-5-azabenzotriazole has been shown to improve the coupling efficiency and reduce the formation of side products in peptide synthesis. It is also used in the synthesis of small molecule inhibitors and drugs.
Eigenschaften
CAS-Nummer |
185839-73-0 |
|---|---|
Produktname |
1-Hydroxy-5-azabenzotriazole |
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1-hydroxytriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |
InChI-Schlüssel |
YFYIKMFTXUYSEC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1N(N=N2)O |
Kanonische SMILES |
C1=CN=CC2=C1N(N=N2)O |
Synonyme |
1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)


![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)



![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
